Methyl 5-(((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
METHYL 5-[({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazoloquinoline moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of METHYL 5-[({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine . The reaction conditions often require refluxing in ethanol for several hours to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for larger scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfur atom, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 5-[({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
METHYL 5-[({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]FURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
- DIMETHYL 5-(2,5-DIMETHYL-3-{[(5-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL)SULFANYL]ACETYL}-1H-PYRROL-1-YL)ISOPHTHALATE
- 1,3-BENZODIOXOL-5-YLMETHYL 5-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL SULFIDE These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications. The uniqueness of METHYL 5-[({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]FURAN-2-CARBOXYLATE lies in its specific combination of functional groups that confer distinct properties and potential applications .
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 5-[(5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H17N3O3S/c1-11-5-4-6-14-12(2)9-16-20-21-19(22(16)17(11)14)26-10-13-7-8-15(25-13)18(23)24-3/h4-9H,10H2,1-3H3 |
InChI Key |
FQYLGCUEBGAERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC4=CC=C(O4)C(=O)OC)C |
Origin of Product |
United States |
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